
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid and related compounds has been a subject of regiospecific syntheses, which require precise conditions and often rely on single-crystal X-ray analysis for unambiguous structure determination. Techniques have evolved to facilitate the synthesis of pyrazole derivatives with extensive use of hydrogen bonding, showing the complexity and specificity of synthesizing such molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The structural analysis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives has highlighted the importance of spectroscopic techniques and single-crystal X-ray analysis. These methods are pivotal in identifying regioisomers and understanding the molecular arrangement, including hydrogen-bonded dimers typical of carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives involves various chemical reactions, such as condensation with aromatic aldehydes, and showcases their potential in forming densely functionalized molecules. These reactions are essential for expanding the applications of pyrazole derivatives in various fields (Xiao, Lei, & Hu, 2011).
Physical Properties Analysis
Investigations into the physical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives are crucial for their application and handling. For instance, their solubility, crystalline structure, and molecular interactions through hydrogen bonding significantly influence their usability in various chemical processes and applications (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis
The chemical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives, such as their reactivity towards different reagents, potential for forming bonds, and behavior under various conditions, are areas of active research. These properties are vital for designing synthetic routes and understanding the compound's behavior in biological or catalytic systems (Liu, Liu, Ma, Liu, Xie, & Dai, 2014).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives highlights the compound's importance in regiospecific syntheses. These compounds have been studied for their structural properties using single-crystal X-ray analysis, demonstrating extensive hydrogen bonding and unique crystalline structures (Kumarasinghe, Hruby, & Nichol, 2009).
Medicinal Chemistry
- Derivatives of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid have shown varied biological activities. For instance, certain compounds derived from it exhibited sedative, local anesthetic, and platelet antiaggregating activities, alongside moderate analgesic and anti-inflammatory properties (Bondavalli et al., 1990).
Organic Synthesis and Chemical Properties
- The compound plays a crucial role in organic synthesis. For example, it is used in the synthesis of pyrazole-1H-4-yl-acrylic acids, which are key intermediates in creating other chemically significant compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
- Additionally, it has been employed in the synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a silver(I)-catalyzed three-component reaction, demonstrating its versatility in complex organic reactions (Pan, Wang, Xia, & Wu, 2015).
Safety And Hazards
特性
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVFNLMLRHHDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360266 |
Source


|
| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
890593-69-8 |
Source


|
| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)
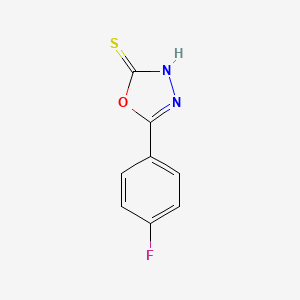

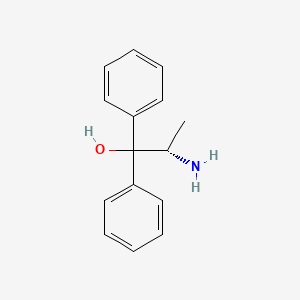
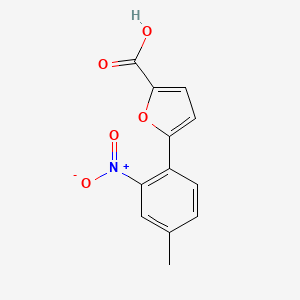


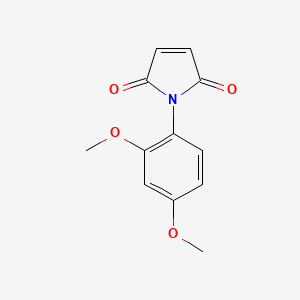
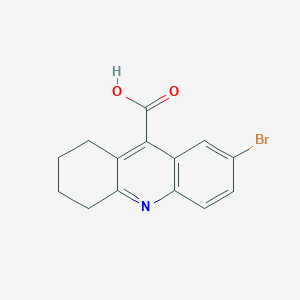
![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
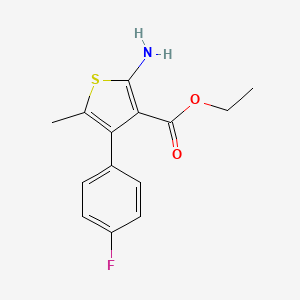
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)